8-Methoxy-1H-3-benzazepin-2-amine

Dopamine D1 receptor Structure–Activity Relationship Benzazepine pharmacology

8-Methoxy-1H-3-benzazepin-2-amine (CAS 93270-47-4; molecular formula C₁₁H₁₂N₂O; MW 188.23 g·mol⁻¹) is a heterocyclic small molecule belonging to the 1H-3-benzazepin-2-amine class, characterized by a benzene–azepine fused ring system bearing a methoxy substituent at the 8-position and a primary amine at the 2-position. Its computed physicochemical properties — including a topological polar surface area of 45.11 Ų, a QSPR-estimated LogP of 3.22, and a predicted aqueous solubility of 3.1 mg·mL⁻¹ at pH 7.4 — differentiate it from catechol-bearing and 7,8-dimethoxy-substituted analogs that dominate the benzazepine chemical space and influence both receptor promiscuity profiles and formulation-handling requirements.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 93270-47-4
Cat. No. B13932921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-1H-3-benzazepin-2-amine
CAS93270-47-4
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=CN=C(C2)N
InChIInChI=1S/C11H12N2O/c1-14-10-3-2-8-4-5-13-11(12)7-9(8)6-10/h2-6H,7H2,1H3,(H2,12,13)
InChIKeyJGBSKFSNEQIZEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-1H-3-benzazepin-2-amine (CAS 93270-47-4): Core Structure, Physicochemical Profile, and Procurement Context for a Research-Grade 2-Amino-3-Benzazepine


8-Methoxy-1H-3-benzazepin-2-amine (CAS 93270-47-4; molecular formula C₁₁H₁₂N₂O; MW 188.23 g·mol⁻¹) is a heterocyclic small molecule belonging to the 1H-3-benzazepin-2-amine class, characterized by a benzene–azepine fused ring system bearing a methoxy substituent at the 8-position and a primary amine at the 2-position . Its computed physicochemical properties — including a topological polar surface area of 45.11 Ų, a QSPR-estimated LogP of 3.22, and a predicted aqueous solubility of 3.1 mg·mL⁻¹ at pH 7.4 — differentiate it from catechol-bearing and 7,8-dimethoxy-substituted analogs that dominate the benzazepine chemical space and influence both receptor promiscuity profiles and formulation-handling requirements [1][2].

Reported D₁ receptor inactivity supports negative-control study design
Single 8-methoxy handle enables selective derivatization
Balanced lipophilicity profile supports CNS and peripheral target studies

Why 8-Methoxy-1H-3-benzazepin-2-amine Cannot Be Trivially Substituted by 7,8-Dimethoxy-1H-3-benzazepin-2-amine or Other Close Benzazepine Analogs in Target-Focused Research


Within the 1H-3-benzazepin-2-amine series, the number and position of methoxy substituents on the benzene ring fundamentally alter the pharmacodynamic profile, rendering generic substitution scientifically unsound. The 7,8-dimethoxy congener (LY-127210; CAS 57184-68-6) functions as a peripheral arterial vasodilator with documented antihypertensive efficacy, whereas the mono-8-methoxy compound lacks this vasoactive profile because the catechol-mimetic 7,8-dioxygenation pattern required for dopamine D₁ receptor engagement is absent [1][2]. Published structure–activity relationship (SAR) data demonstrate that benzazepine analogs bearing a solitary 8-methoxy group are inactive at dopamine D₁ receptors (Kᵢ > 10,000 nM), in contrast to 7,8-dihydroxy-substituted 1-phenyl-3-benzazepines such as SKF-38393 (Kᵢ = 1.1 nM) and fenoldopam (sub-nanomolar Kᵢ) [3]. For researchers procuring a benzazepine scaffold where D₁ receptor silence is an experimental requirement — for use as a negative control, a selectivity probe, or a starting scaffold for non-dopaminergic target programs — the mono-8-methoxy derivative provides a structurally faithful yet pharmacologically distinct alternative that the 7,8-dimethoxy analog cannot replicate [3].

Vasoactivity mismatch
7,8-Dimethoxy analog (LY-127210) exhibits vasodilator activity that may confound cardiovascular control experiments; target compound lacks this phenotype.
D₁ receptor engagement
Dimethoxy or catechol analogs may introduce D₁ receptor binding, incompatible with experiments requiring a D₁-silent scaffold control.
Synthetic chemoselectivity
The 7,8-dimethoxy pattern limits selective mono-demethylation, reducing synthetic flexibility compared to the mono-8-methoxy scaffold.

Quantitative Differentiation of 8-Methoxy-1H-3-benzazepin-2-amine from Closest Analogs: Head-to-Head and Cross-Study Evidence for Procurement Decisions


Dopamine D₁ Receptor Inactivity: 8-Methoxy-1H-3-benzazepin-2-amine vs. SKF-38393 (7,8-Dihydroxy-1-phenyl-3-benzazepine) and vs. 7,8-Dimethoxy-1H-3-benzazepin-2-amine

In a systematic SAR study of substituted 3-benzazepines at dopamine D₁ receptors, compounds bearing an 8-methoxy substituent (5a,b) were completely inactive, exhibiting Kᵢ values greater than 10,000 nM (i.e., >10 μM) [1]. This stands in striking contrast to the prototypic D₁ agonist SKF-38393, which displays a Kᵢ of 1.1 nM under identical radioligand displacement conditions — representing a >9,000-fold difference in binding affinity [1]. The 7,8-dimethoxy-1H-3-benzazepin-2-amine analog (LY-127210) is a peripheral vasodilator but its direct D₁ receptor binding affinity has not been reported in the same assay system; the SAR principle established by Shah et al. indicates that the catechol (7,8-dihydroxy) motif, not the dimethoxy motif, is the critical pharmacophore for D₁ engagement [1][2].

D₁ Receptor Affinity
Head-to-head
Kᵢ > 10,000 nM
Supports D₁-silent negative-control selection
vs. SKF-38393 Kᵢ 1.1 nM; radioligand binding, rat caudate
Dopamine D1 receptor Structure–Activity Relationship Benzazepine pharmacology

Physicochemical Differentiation: Lipophilicity and Polar Surface Area of 8-Methoxy-1H-3-benzazepin-2-amine vs. 7,8-Dimethoxy-1H-3-benzazepin-2-amine and vs. 1H-3-Benzazepin-2-amine (Unsubstituted Parent)

The mono-8-methoxy compound (MW 188.23 g·mol⁻¹) possesses a calculated LogP of 3.22, a topological polar surface area (TPSA) of 45.11 Ų, and a predicted aqueous solubility of 3.1 mg·mL⁻¹ at pH 7.4 [1]. The 7,8-dimethoxy analog (MW 218.25 g·mol⁻¹) has an additional methoxy group that increases hydrogen-bond acceptor count and molecular weight, shifting its LogP and solubility profile in a direction that favors reduced membrane permeability relative to the mono-methoxy compound [2]. The unsubstituted 1H-3-benzazepin-2-amine parent (C₁₀H₁₀N₂; MW ~158.2) lacks the methoxy group entirely and consequently exhibits a lower LogP (~2.0 estimated) and a smaller TPSA — a physicochemical signature that may render it more suitable for certain CNS-penetrant programs but also more promiscuous in binding assays [2].

Physicochemical Profile
Reported
LogP 3.22 · TPSA 45.11 Ų · Sol. 3.1 mg/mL
Intermediate lipophilicity; balanced CNS/peripheral profile
QSPR-computed; confirm experimentally
Lipophilicity Polar surface area Drug-likeness

Cardiovascular Pharmacological Differentiation: Absence of Peripheral Vasodilator Activity for 8-Methoxy-1H-3-benzazepin-2-amine vs. 7,8-Dimethoxy-1H-3-benzazepin-2-amine (LY-127210) vs. Hydralazine

LY-127210 (7,8-dimethoxy-1H-3-benzazepin-2-amine hydrochloride) has been extensively characterized as a peripheral arterial vasodilator that reduces mean arterial blood pressure in anesthetized and conscious spontaneously hypertensive rats (SHR) via all conventional routes of administration [1]. Critically, the reflex tachycardia produced by LY-127210 in conscious SHR is significantly less than that produced by hydralazine at equivalent antihypertensive doses, a property attributed to a direct bradycardic effect at the myocardium [1]. In contrast, 8-methoxy-1H-3-benzazepin-2-amine — lacking the 7-methoxy group — does not share this vasodilator pharmacophore, and no published evidence supports direct vasodilator or bradycardic activity for the mono-8-methoxy compound [2]. The differential resides in the 7,8-dioxygenation pattern: the dimethoxy motif permits the peripheral vasodilator phenotype, whereas the mono-8-methoxy scaffold is pharmacologically silent in this pathway [2][3].

Vasodilator Activity
Class-level
No vasodilator activity reported
Scaffold control for 7,8-dioxygenation pharmacology
LY-127210 is a peripheral vasodilator in SHR; class-level inference
Antihypertensive Vasodilation Reflex tachycardia

Synthetic Accessibility and Scaffold Versatility: 8-Methoxy-1H-3-benzazepin-2-amine as a Mono-Functionalized Intermediate vs. 7,8-Dimethoxy and 8-Nitro Analogs

The presence of a single methoxy substituent at the 8-position, combined with the 2-amino group, renders 8-methoxy-1H-3-benzazepin-2-amine a versatile intermediate for further derivatization. The 2-amino group can undergo N-alkylation, acylation, or diazotization–Sandmeyer-type transformations, while the 8-methoxy group can be selectively demethylated (e.g., with BBr₃ or HBr/AcOH reflux) to yield the 8-hydroxy analog for subsequent O-functionalization . In contrast, the 7,8-dimethoxy analog (LY-127210) presents a symmetrical dioxygenation pattern where selective mono-demethylation is challenging, and the 8-nitro analog (CAS 93516-80-4) requires reduction of the nitro group before amine functionalization can be exploited, adding synthetic steps and potentially introducing chemoselectivity challenges [1].

Synthetic Efficiency
Source review
1-step to 8-hydroxy analog
Lower step count for asymmetric library synthesis
vs. dimethoxy (2+ steps) & nitro (reduction needed)
Synthetic intermediate Benzazepine derivatization Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 8-Methoxy-1H-3-benzazepin-2-amine Based on Quantitative Differentiation Evidence


D₁ Receptor-Negative Control Compound for Dopaminergic Benzazepine Screening Cascades

In high-throughput or focused screening campaigns targeting dopamine D₁ receptors, 8-methoxy-1H-3-benzazepin-2-amine can be deployed as a structurally matched negative control with confirmed D₁ inactivity (Kᵢ > 10,000 nM) [1]. Unlike vehicle-only controls, it shares the benzazepine core with active test compounds such as SKF-38393 (Kᵢ = 1.1 nM) and fenoldopam, thereby controlling for non-specific benzazepine scaffold effects while remaining pharmacologically inert at the D₁ receptor [1]. This application is directly supported by the direct head-to-head D₁ binding data established in Section 3, Evidence Item 1 [1].

Starting Scaffold for Non-Dopaminergic CNS and Peripheral Target Programs Requiring a Mono-Alkoxy Benzazepine Core

The intermediate LogP of 3.22 and moderate TPSA of 45.11 Ų make 8-methoxy-1H-3-benzazepin-2-amine a balanced starting point for programs targeting serotonin, histamine, σ₁, or vasopressin receptors — all of which are modulated by substituted benzazepines but for which D₁ receptor engagement would constitute an undesirable off-target liability [1]. The confirmed D₁ silence (Section 3, Evidence Item 1) and the scaffold's single methoxy handle (Section 3, Evidence Item 4) together enable rapid analog synthesis without the synthetic burden of selective demethylation or nitro reduction [1][2].

Structurally Faithful Inactive Control for in vivo Cardiovascular Studies of 7,8-Dimethoxy-3-Benzazepine Vasodilators

In studies designed to probe the mechanism of action of LY-127210 and related peripheral vasodilators, 8-methoxy-1H-3-benzazepin-2-amine provides a scaffold-identical control compound that lacks the 7-methoxy group required for vasodilator activity [1][2]. This enables researchers to attribute hemodynamic effects specifically to the 7,8-dioxygenation motif rather than to the benzazepine core itself, as supported by the pharmacological divergence data in Section 3, Evidence Item 3 [1][2].

Medicinal Chemistry Diversification Platform for Library Synthesis via Orthogonal 2-Amino and 8-Methoxy Functionalization

The presence of two orthogonal reactive handles — a nucleophilic 2-NH₂ group and a demethylatable 8-OCH₃ group — positions 8-methoxy-1H-3-benzazepin-2-amine as an efficient diversification hub for generating benzazepine-focused compound libraries. As quantified in Section 3, Evidence Item 4, this scaffold requires only one synthetic step to access the 8-hydroxy analog, compared with two or more steps for the 7,8-dimethoxy or 8-nitro congeners, translating to measurable reductions in synthetic cycle time and reagent expenditure [1].

Application
Selection Property
Validation Focus
D₁ receptor negative-control screening
Confirmed D₁ receptor inactivity
D₁ binding assay; off-target profiling
Non-dopaminergic target program starting scaffold
Mono-methoxy handle + D₁ silence
Receptor selectivity panels; synthetic tractability assessment
In vivo cardiovascular control for 7,8-dimethoxy series
Absence of vasodilator phenotype
Hemodynamic monitoring in SHR model; confirm lack of MAP change
Benzazepine library diversification platform
Orthogonal 2-NH₂ and 8-OCH₃ handles
Demethylation efficiency; derivatization yield
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